3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
CAS No.: 868969-22-6
Cat. No.: VC6565955
Molecular Formula: C21H15N5S
Molecular Weight: 369.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868969-22-6 |
|---|---|
| Molecular Formula | C21H15N5S |
| Molecular Weight | 369.45 |
| IUPAC Name | 6-(naphthalen-1-ylmethylsulfanyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C21H15N5S/c1-2-9-18-15(5-1)6-3-7-17(18)14-27-20-11-10-19-23-24-21(26(19)25-20)16-8-4-12-22-13-16/h1-13H,14H2 |
| Standard InChI Key | IAXHFCNFUSCGJP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Introduction
The compound 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine is a complex organic molecule that combines elements of pyridine, triazole, and naphthalene moieties. This compound is not explicitly mentioned in the provided search results, so we will focus on its structural components and potential applications based on similar compounds.
Structural Components:
-
Pyridine: A six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals and biological molecules.
-
Triazole: A five-membered ring with three nitrogen atoms, often used in drug design due to its stability and ability to participate in hydrogen bonding.
-
Naphthalene: A bicyclic aromatic hydrocarbon, known for its stability and used in various chemical applications.
Potential Applications
Compounds with similar structures have shown potential in various biomedical applications, including antifungal and antimalarial activities. The presence of a triazole ring is particularly noteworthy, as it is a common motif in drugs targeting enzymes and receptors.
Biomedical Applications:
-
Antifungal Activity: Compounds with triazole rings have been effective against fungal infections, such as those caused by Candida species .
-
Antimalarial Activity: Triazole-based compounds have also shown promise in inhibiting enzymes critical for malaria parasites .
Research Findings
While specific research findings on 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine are not available, related compounds have demonstrated significant biological activity. For instance, triazolo[4,3-a]pyridine sulfonamides have been explored for their antimalarial properties .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume